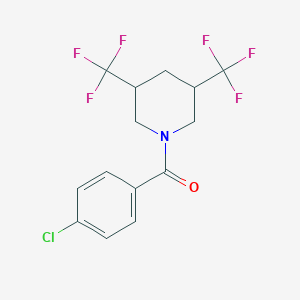

1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine

Beschreibung

1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine is a substituted piperidine derivative characterized by a 4-chlorobenzoyl group attached to the nitrogen atom of the piperidine ring and two trifluoromethyl (-CF₃) groups at the 3 and 5 positions. This structure confers unique physicochemical properties, including high lipophilicity due to the electron-withdrawing trifluoromethyl and chloro substituents.

Eigenschaften

IUPAC Name |

[3,5-bis(trifluoromethyl)piperidin-1-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF6NO/c15-11-3-1-8(2-4-11)12(23)22-6-9(13(16,17)18)5-10(7-22)14(19,20)21/h1-4,9-10H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFFIYCFUVRVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common method includes the acylation of a piperidine derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The trifluoromethyl groups can be introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide under specific conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Reaction Mechanisms

The compound undergoes reactions influenced by its chlorobenzoyl moiety and trifluoromethyl groups. Key reaction types include:

Nucleophilic Substitution

-

Mechanism : The chlorine atom in the 4-chlorobenzoyl group can act as a leaving group, allowing substitution by nucleophiles (e.g., hydroxide, amines, or alkoxides) under basic or alkaline conditions.

-

Conditions : Typically performed in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., NaOH, K₂CO₃).

-

Example Products : Substituted benzoyl derivatives (e.g., 4-hydroxybenzoyl or 4-aminoalkylbenzoyl groups).

Elimination Reactions

-

Mechanism : Potential elimination of the chlorobenzoyl group via β-elimination, though steric hindrance from the trifluoromethyl groups may limit this pathway.

-

Conditions : High temperatures or strong bases (e.g., KOtBu in DMSO).

-

Example Products : Aromatic alkenes or conjugated systems, depending on the reaction site.

Analytical Characterization

The compound is typically characterized using:

Comparison of Reaction Types

| Reaction Type | Reactivity Factors | Product Type |

|---|---|---|

| Nucleophilic Substitution | Electron-withdrawing CF₃ groups activate benzoyl ring | Substituted benzoyl derivatives |

| Elimination | Steric hindrance from CF₃ groups may limit | Alkenes or conjugated systems |

| Electrophilic Substitution | Meta-directing Cl and deactivating CF₃ groups | Unlikely without forcing conditions |

Future Research Directions

-

Derivatization : Exploring substituted benzoyl analogs for enhanced bioactivity.

-

Mechanistic Studies : Elucidating specific molecular targets for enzyme inhibition.

-

Process Optimization : Scaling up synthesis using green chemistry principles (e.g., flow chemistry).

Wissenschaftliche Forschungsanwendungen

Reversible Inhibition of Monoacylglycerol Lipase

Recent studies have highlighted the compound's efficacy as a reversible inhibitor of monoacylglycerol lipase, an enzyme implicated in the degradation of endocannabinoids. In a structural optimization study, derivatives of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine were synthesized and evaluated for their inhibitory activity against MAGL. The lead compound demonstrated a Ki value of 8.6 µM, with further modifications yielding a more potent inhibitor with a Ki value of 0.65 µM . This enhancement in potency is attributed to improved binding interactions within the MAGL active site, indicating potential for developing new therapeutic agents targeting endocannabinoid signaling pathways.

Pain Management

The compound has been investigated for its analgesic properties, particularly in the context of neuropathic pain management. Research indicates that derivatives of substituted piperidine compounds exhibit significant affinity for L-type calcium channels, which are crucial in pain signaling pathways. This property suggests that this compound could serve as an effective analgesic agent, potentially offering an alternative to traditional opioids with fewer side effects . The compound's ability to enhance the effects of other analgesics further supports its application in pain management therapies.

Treatment of Neurological Disorders

The versatility of this compound extends to its potential use in treating various neurological disorders. Its structural analogs have shown promise as neurokinin antagonists, which may be beneficial in managing conditions such as anxiety, depression, and schizophrenia . The ability to modulate neurokinin receptor activity positions these compounds as valuable candidates for developing medications aimed at addressing complex central nervous system disorders.

Case Studies

Wirkmechanismus

The mechanism of action of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. For example, docking studies suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Physicochemical Properties of Piperidine Derivatives

*Estimated based on structural analogs.

†Predicted using fragment-based methods (trifluoromethyl groups contribute ~+0.9 each; chlorobenzoyl ~+2.5).

- Lipophilicity (XlogP): The trifluoromethyl groups in the target compound increase lipophilicity compared to dimethylamino-substituted analogs (e.g., 1-(Piperidinyl)-3,5-bis(dimethylamino)-s-triazine). However, the spiro indene-piperidine derivative in has a higher XlogP (8.3) due to its bulky aromatic system .

- Hydrogen Bonding: The target compound has fewer hydrogen bond acceptors (5 vs. 11 in ), which may reduce aqueous solubility compared to the more polar spiro derivative .

Biologische Aktivität

1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly as a reversible inhibitor of monoacylglycerol lipase (MAGL). This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The compound acts primarily as a reversible inhibitor of MAGL, an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL can lead to increased levels of endocannabinoids, which have various physiological effects, including anti-inflammatory and analgesic properties. The lead compound derived from structural optimization showed a Ki value of 8.6 µM for MAGL inhibition, which was improved to 0.65 µM through further modifications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the 4-chlorobenzoyl moiety and the trifluoromethyl groups significantly enhance the inhibitory activity on MAGL. Molecular modeling studies suggest that the binding interactions replace a structural water molecule in the MAGL binding site, forming crucial hydrogen bonds .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cytotoxicity in Cancer Cell Lines : In vitro studies have been conducted to evaluate the cytotoxic effects of related piperidine derivatives against various cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology .

- Antimicrobial Activity : A study involving conjugates of similar piperidine compounds demonstrated enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were evaluated using agar-well diffusion methods, showing zones of inhibition comparable to conventional antibiotics .

Therapeutic Potential

The therapeutic implications of this compound are vast due to its role as a MAGL inhibitor. By modulating endocannabinoid levels, it may provide benefits in treating conditions such as chronic pain, inflammation, and certain types of cancer. The reversible nature of its inhibition reduces the risk of side effects commonly associated with irreversible inhibitors .

Q & A

Q. How can researchers investigate environmental impacts of this compound’s degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.